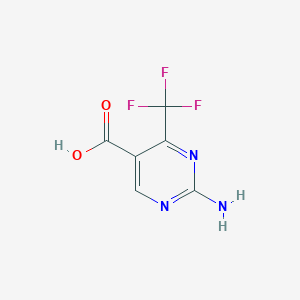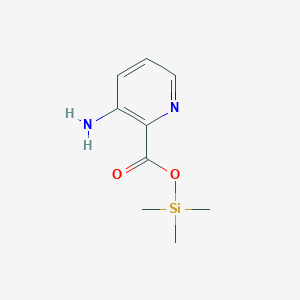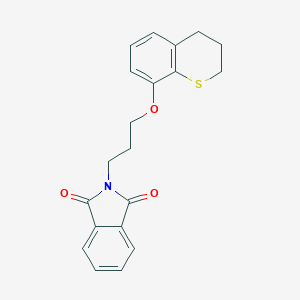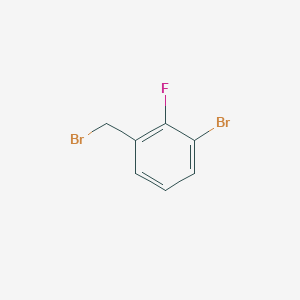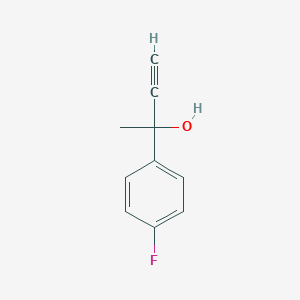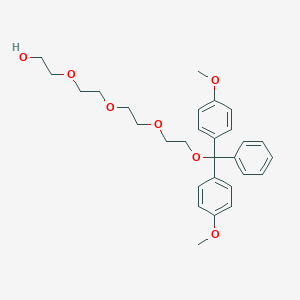
O1-(Dimethoxytrityl)tetraethylene glycol
Overview
Description
O1-(Dimethoxytrityl)tetraethylene glycol, also known as O1-(DMT)-Tetraethylene glycol, is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 . It is used in various chemical reactions and has several synonyms, including 3,6,9,12-Tetraoxatridecan-1-ol .
Synthesis Analysis
The synthesis of polyethylene glycols (PEGs), which include tetraethylene glycol, involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support . The monomer contains a tosyl group at one end and a dimethoxytrityl group at the other . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation . The synthesis is entirely chromatography-free .Molecular Structure Analysis
The molecular structure of O1-(Dimethoxytrityl)tetraethylene glycol is complex, with a molecular formula of C29H36O7 . It is a derivative of tetraethylene glycol, which has a simpler structure with a molecular formula of C8H18O5 .Chemical Reactions Analysis
The chemical reactions involving tetraethylene glycol often involve transesterification . For example, the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly(ethylene glycol)s (PEGs) is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .Physical And Chemical Properties Analysis
The physical and chemical properties of tetraethylene glycol derivatives depend on their molecular weight . They are water-soluble polymers that can form hydrogen bonds . They have a stable, flexible, and neutral backbone, and good solubility in water and many other solvents .Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJWDNLBGXKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(Dimethoxytrityl)tetraethylene glycol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


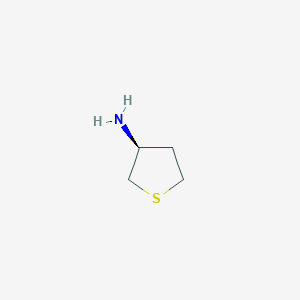
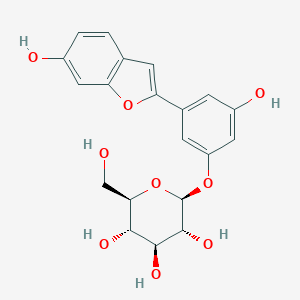
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
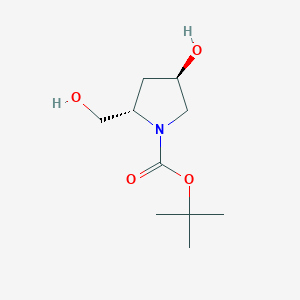
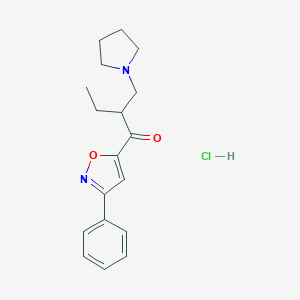
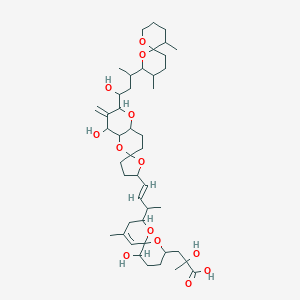
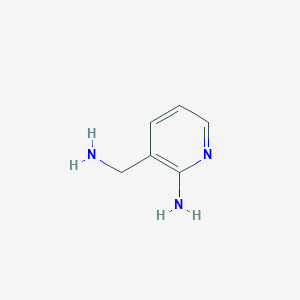
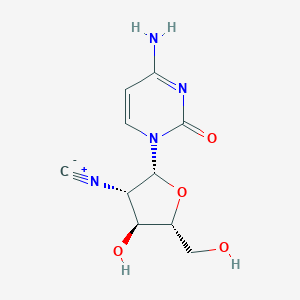
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
